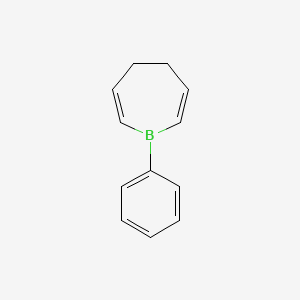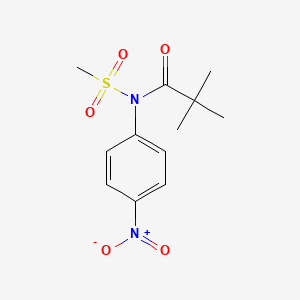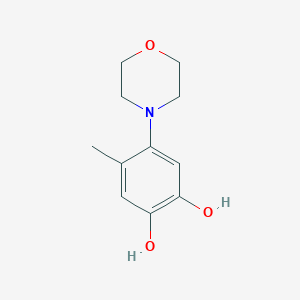
n,n-Diethyl-3-(tributylsilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Diethyl-3-(tributylsilyl)propan-1-amine: is a tertiary amine with a unique structure that includes a tributylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(tributylsilyl)propan-1-amine typically involves the reaction of n,n-diethyl-3-aminopropylamine with a tributylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-3-(tributylsilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected amines, which are useful intermediates in various synthetic pathways .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for modifications that can enhance the properties of these materials .
Mechanism of Action
The mechanism of action of n,n-Diethyl-3-(tributylsilyl)propan-1-amine is primarily related to its ability to form stable carbon-silicon bonds. The silyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .
Comparison with Similar Compounds
- n,n-Diethyl-3-(trimethoxysilyl)propan-1-amine
- n,n-Diethyl-3-(triethoxysilyl)propan-1-amine
- n,n-Dimethyl-3-(tributylsilyl)propan-1-amine
Uniqueness: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is unique due to its tributylsilyl group, which provides steric hindrance and stability to the compound. This makes it particularly useful in reactions where other silyl groups might be too reactive or unstable .
Properties
CAS No. |
60197-39-9 |
|---|---|
Molecular Formula |
C19H43NSi |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
N,N-diethyl-3-tributylsilylpropan-1-amine |
InChI |
InChI=1S/C19H43NSi/c1-6-11-16-21(17-12-7-2,18-13-8-3)19-14-15-20(9-4)10-5/h6-19H2,1-5H3 |
InChI Key |
RJMRTLXUFMFFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)



![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)



![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)



